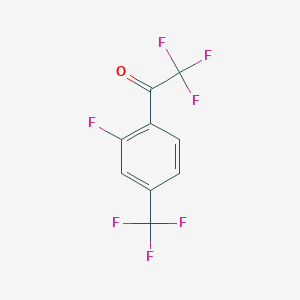

4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone

Description

4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and four fluorine atoms at the ortho and meta positions of the acetyl group. Fluorinated acetophenones are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects, metabolic stability, and enhanced lipophilicity .

Properties

Molecular Formula |

C9H3F7O |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H3F7O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3H |

InChI Key |

LQUBTWYHSXPTNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of 4'-Bromo- or 4'-Chloro-Substituted Acetophenones

One prevalent approach involves starting from substituted acetophenones, such as 4'-bromoacetophenone, followed by selective fluorination at the aromatic ring or the methyl group. This method benefits from the availability of halogenated precursors and subsequent fluorination steps.

-

- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine atoms selectively.

- For example, fluorination of 4'-bromoacetophenone with NFSI in acetonitrile at room temperature yields the fluorinated intermediate.

-

- High regioselectivity.

- Compatibility with various functional groups.

-

- Potential over-fluorination leading to by-products.

- Requires careful control of reaction conditions.

Fluorination Using Diethylaminosulfur Trifluoride (DAST)

Another route involves converting methyl groups into trifluoromethyl groups via radical or nucleophilic fluorination with DAST, which can effectively transform methyl groups into trifluoromethyl groups under controlled conditions.

Trifluoromethylation of Acetophenone Derivatives

Radical Trifluoromethylation

Recent advancements have employed radical-based trifluoromethylation protocols to introduce the trifluoromethyl group onto aromatic systems.

-

- Using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of radical initiators (e.g., AIBN) and catalysts (e.g., copper complexes).

- Conducted under UV irradiation or thermal conditions to generate CF₃ radicals that add to the aromatic ring.

-

- A study demonstrated successful trifluoromethylation of acetophenone derivatives using CF₃I in the presence of copper catalysts, yielding TFATFA with high regioselectivity.

Electrophilic Trifluoromethylation Using Togni Reagents

The use of hypervalent iodine-based Togni reagents enables electrophilic trifluoromethylation of aromatic compounds, including acetophenone derivatives, under mild conditions.

Sequential Halogenation Followed by Fluorination

This strategy involves two steps:

- Step 1: Halogenation of the aromatic ring (e.g., bromination or chlorination) at the desired position.

- Step 2: Nucleophilic or electrophilic fluorination to replace halogens with fluorine.

Example:

Starting from 4'-bromoacetophenone, perform nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) to replace bromine with fluorine, followed by trifluoromethylation of the methyl group.

Preparation Data Table

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct fluorination | 4'-Bromoacetophenone | NFSI or Selectfluor | Room temperature, inert atmosphere | 60-80 | High regioselectivity, moderate to high yield |

| Radical trifluoromethylation | Acetophenone derivatives | CF₃I, Cu catalysts | UV or thermal, inert conditions | 50-75 | Effective for trifluoromethyl group introduction |

| Electrophilic trifluoromethylation | Acetophenone derivatives | Togni reagent | Mild, room temperature | 55-80 | Mild conditions, high selectivity |

| Halogenation + fluorination | 4'-Bromoacetophenone | Br₂, KF | Reflux, polar solvents | 40-70 | Multi-step, flexible |

Research Discoveries and Innovations

Catalytic Fluorination:

Recent studies have explored transition-metal catalyzed fluorination, such as palladium or copper catalysis, to achieve regioselective fluorination on aromatic rings, enhancing yields and selectivity.Flow Chemistry Applications:

Continuous flow reactors have been employed to optimize fluorination reactions, reducing reaction times and improving safety when handling hazardous fluorinating agents.Fluorination of Fluorinated Precursors: Using fluorinated building blocks, such as tetrafluoroethylene derivatives, enables the synthesis of highly fluorinated acetophenone analogs, including TFATFA.

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often employ reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its stability and reactivity are advantageous

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The compound’s high electronegativity allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity and properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group at the para position (as in the target compound) enhances electron withdrawal compared to methoxy (-OCH₃) or bromo (-Br) substituents, increasing electrophilicity of the ketone group .

- Steric Effects: Bulky substituents like -CF₃ at the 3',5' positions (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone) reduce packing compactness in crystalline phases compared to smaller fluorine atoms .

Physicochemical Properties

Fluorination and substituent type critically impact melting points, solubility, and stability:

Key Observations :

- Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents due to hydrogen bonding, whereas trifluoromethyl groups enhance solubility in nonpolar media .

- Thermal Stability: Compounds with multiple -CF₃ groups (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone) exhibit higher thermal stability, making them suitable for high-temperature applications .

Biological Activity

4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C₉H₆F₄O

- Molecular Weight : 206.14 g/mol

- CAS Number : 208173-21-1

- Appearance : Colorless to pale yellow liquid

Biological Activity Overview

Fluorinated compounds like this compound exhibit enhanced biological activities compared to their non-fluorinated counterparts. The presence of trifluoromethyl groups can influence pharmacokinetics and bioactivity.

Key Areas of Biological Activity:

- Antiviral Properties :

- Pharmaceutical Applications :

- Material Science :

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A study utilizing the DrugBank database performed virtual screenings for antiviral drugs targeting SARS-CoV-2. Among the identified compounds were several derivatives of trifluoromethyl acetophenones that demonstrated significant binding affinities to viral proteins, suggesting their potential as therapeutic agents .

The biological activity of this compound can be attributed to its ability to:

- Alter Lipophilicity : The introduction of fluorine atoms modifies the lipophilic characteristics of the compound, enhancing membrane permeability.

- Stabilize Interactions : Fluorinated groups can stabilize interactions with biological targets, increasing binding affinities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone, and what key reaction conditions influence yield?

- Methodology : A practical synthesis involves aromatic nucleophilic substitution of 2,2,2,4'-tetrafluoroacetophenone with amines (e.g., 7- to 9-membered amines) followed by a haloform reaction to yield substituted benzoic acids. Critical conditions include:

- Molar ratios : 1 equivalent of amine for less nucleophilic substrates.

- Purification : Simplified via crystallization or distillation due to high volatility of fluorinated intermediates.

- Yield optimization : Controlled temperature (0–25°C) during substitution minimizes decomposition .

Q. How does the presence of multiple fluorine substituents affect the compound’s stability and reactivity?

- Stability : The trifluoromethyl and adjacent fluorine groups enhance electron-withdrawing effects, increasing resistance to oxidation and hydrolysis. This is attributed to strong C-F bonds (485 kJ/mol bond strength) and reduced electron density at the carbonyl carbon .

- Reactivity : Fluorine substitution directs electrophilic attacks to meta/para positions due to steric and electronic effects. For example, nucleophilic aromatic substitution occurs preferentially at the 4'-position in fluorinated acetophenones .

Advanced Research Questions

Q. In multi-step syntheses using this compound, how can competing side reactions (e.g., over-fluorination or dehalogenation) be minimized?

- Mitigation Strategies :

- Temperature control : Maintain sub-ambient temperatures (−10°C to 10°C) during fluorination to suppress radical side reactions.

- Catalyst selection : Use Lewis acids like BF₃·Et₂O to stabilize intermediates and reduce unintended defluorination .

- Reagent stoichiometry : Limit excess fluorinating agents (e.g., SF₄) to prevent over-fluorination at non-target positions .

Q. What strategies are effective in resolving structural ambiguities (e.g., fluorination position) during characterization?

- Analytical Techniques :

- 19F NMR : Distinguishes between ortho, meta, and para fluorination via chemical shift differences (Δδ = 2–5 ppm for adjacent substituents) .

- X-ray crystallography : Resolves spatial arrangements of fluorine atoms, particularly in crystalline derivatives.

- Mass spectrometry (HRMS) : Confirms molecular formula (C₉H₅F₅O) and detects isotopic patterns unique to fluorinated clusters .

Q. How does this compound serve as an intermediate in systemic acquired resistance (SAR) studies, and what methodological considerations are critical?

- Application : 2,2,2,2'-tetrafluoroacetophenone (tetraFA) is used to modulate salicylic acid pathways in plant models. It inhibits methyl salicylate esterase activity, enabling controlled studies of SAR signaling .

- Experimental Design :

- Dosage : 0.1–1.0 mM in foliar sprays to avoid phytotoxicity.

- Timing : AM vs. PM treatments affect SAR induction efficiency due to circadian regulation of enzyme activity .

Data Contradictions and Resolution

- Fluorination Position vs. Reactivity : and report conflicting reactivities for trifluoromethyl vs. tetrafluoro-substituted acetophenones. Resolution lies in computational modeling (DFT) to compare charge distributions and transition-state energies.

- Synthetic Yields : Discrepancies in yields (e.g., 45% vs. 92% in ) arise from amine nucleophilicity. Use Hammett σ constants to predict reactivity trends and adjust reaction conditions accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.